An In-depth Technical Guide to Imatinib (Piperidine)-N,N-dioxide (CAS: 571186-93-1): An Oxidative Impurity of Imatinib
An In-depth Technical Guide to Imatinib (Piperidine)-N,N-dioxide (CAS: 571186-93-1): An Oxidative Impurity of Imatinib
Introduction: The Context of Imatinib and the Imperative of Impurity Profiling
Imatinib, marketed under the brand name Gleevec®, represents a paradigm shift in oncology, heralding the era of targeted cancer therapy.[1] As a potent and selective inhibitor of specific tyrosine kinases, it has transformed the prognosis for patients with chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][3] The long-term administration of Imatinib in these patient populations necessitates an exceptionally high standard of purity for the active pharmaceutical ingredient (API). The control of impurities—unwanted chemicals that can arise during the synthesis, purification, storage, or degradation of the API—is a critical issue for the pharmaceutical industry, governed by stringent regulatory guidelines from bodies like the International Council on Harmonisation (ICH).[4] Impurities can potentially impact the safety and efficacy of the final drug product, and in some cases, may possess their own pharmacological or toxicological activity.[5]
This technical guide focuses on a specific, yet significant, impurity: Imatinib (Piperidine)-N,N-dioxide , identified by the CAS number 571186-93-1 . This molecule is not a process-related impurity stemming from starting materials but is rather a degradation product formed under oxidative stress.[6] For researchers, process chemists, and formulation scientists in drug development, understanding the formation, characterization, and control of such degradants is paramount. This guide provides a comprehensive overview of the core technical aspects of this N,N-dioxide impurity, synthesizing field-proven insights with established scientific principles to support robust and compliant drug development programs.
Physicochemical Properties and Identification
Accurate identification is the foundation of any impurity control strategy. The fundamental properties of Imatinib (Piperidine)-N,N-dioxide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 571186-93-1 | [5][7] |
| Chemical Name | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | [5][8] |
| Synonym(s) | Imatinib Piperazine-N,N-DiOxide; 1-methyl-4-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1,4-dioxide | [8] |
| Molecular Formula | C₂₉H₃₁N₇O₃ | [7] |
| Molecular Weight | 525.60 g/mol | [7] |
| Appearance | Off-White Solid (Reported for reference standard) | [5] |
Genesis of the Impurity: Oxidative Degradation Pathway
Imatinib (Piperidine)-N,N-dioxide is a product of forced degradation under oxidative conditions.[6] This insight is critical because it directs process control and stability testing. The formation occurs at the N-methylpiperazine moiety of the Imatinib molecule, which contains two tertiary amine centers susceptible to oxidation.
Plausible Mechanism of Formation
The oxidation of the two tertiary amine nitrogens on the piperazine ring to form the N,N-dioxide likely proceeds through a stepwise mechanism, especially when strong oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) are present.
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Step 1: Formation of the Mono-N-oxide: The nucleophilic nitrogen of the N-methylpiperazine ring attacks the electrophilic oxygen of the oxidizing agent. The more sterically accessible and electronically favorable nitrogen (N-4, distal to the benzyl group) may be oxidized first, forming the Imatinib (Piperidine)-N-oxide intermediate. A related synthesis for "Imatinib impurity-J" (a mono-N-oxide) uses m-Chloroperoxybenzoic acid (m-CPBA) as the oxidant.[9]
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Step 2: Formation of the Di-N-oxide: The remaining tertiary amine nitrogen on the piperazine ring undergoes a second, similar oxidation event to yield the final N,N-dioxide product.
The overall transformation can be visualized as follows:
Caption: Stepwise oxidation of Imatinib's piperazine ring to form the N,N-dioxide impurity.
This pathway was confirmed by stress testing studies where Imatinib mesylate was subjected to various conditions. While the drug is stable under neutral, acidic, and alkaline hydrolysis and photolysis, significant degradation occurs upon exposure to oxidizing agents, yielding the mono-N-oxides and the N,N-dioxide as the primary products.[6]
Analytical Characterization and Control Strategy
A robust analytical methodology is the cornerstone of a successful impurity control strategy, enabling both detection and quantification. The characterization of Imatinib (Piperidine)-N,N-dioxide relies on a combination of chromatographic and spectroscopic techniques.
Spectroscopic Identification
The definitive structural elucidation of this impurity was first reported by Szczepek et al. (2007) using a suite of spectroscopic methods following isolation from reaction mixtures.[6]
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Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the addition of two oxygen atoms to the parent Imatinib molecule.
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Nuclear Magnetic Resonance (¹H NMR): Allows for the precise assignment of protons in the molecule. The oxidation of the nitrogen atoms induces significant chemical shifts in the adjacent protons of the piperazine ring and the N-methyl group, providing clear evidence of N-oxide formation.
Note: While the primary literature confirms the use of these techniques for identification, the specific spectral data (e.g., chemical shifts, m/z values) are not publicly available in the cited abstract. Therefore, the definitive identification and quantification in a laboratory setting necessitate the use of a certified reference standard of Imatinib (Piperidine)-N,N-dioxide, which is commercially available from several suppliers.[7][8]
Chromatographic Separation and Quantification
A stability-indicating analytical method is one that can separate the API from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
The following protocol is a synthesized example based on validated methods reported in the literature for separating Imatinib from its degradation products, including N-oxides.[9][10] The causality behind the choices is explained to provide a deeper understanding.
Objective: To separate and quantify Imatinib (Piperidine)-N,N-dioxide from Imatinib API and other related substances.
Methodology:
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Instrumentation:
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HPLC system with a UV/PDA detector.
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Data acquisition and processing software (e.g., Empower).
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-
Chromatographic Conditions:
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Column: A reversed-phase column is the standard choice. An XBridge C18 (250 x 4.6 mm, 5 µm) has been shown to be effective.[10]
-
Rationale: C18 columns provide excellent hydrophobic retention for a wide range of molecules. The "XBridge" technology ensures stability across a wider pH range, which is crucial for method development.
-
-
Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM), pH adjusted to 9.5 with ammonia solution.[10]
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Rationale: A high pH mobile phase can improve the peak shape of basic compounds like Imatinib and its piperazine-containing impurities by keeping them in their neutral, un-ionized state.
-
-
Mobile Phase B: A mixture of Acetonitrile and Methanol (e.g., 40:60 v/v).[10]
-
Rationale: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Using a mixture can fine-tune the selectivity of the separation.
-
-
Elution Mode: Gradient elution.
-
Rationale: A gradient is necessary to elute a range of compounds with different polarities, from the more polar N,N-dioxide impurity to the less polar Imatinib API, within a reasonable run time while achieving good resolution.
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 265-270 nm using a UV/PDA detector.[1]
-
Rationale: Imatinib has a strong chromophore and exhibits significant absorbance in this UV range, allowing for sensitive detection of both the API and its structurally similar impurities.
-
-
Column Temperature: Ambient or controlled at 30-35 °C.
-
-
Sample and Standard Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable choice.[10]
-
Standard Solution: Prepare a stock solution of the Imatinib (Piperidine)-N,N-dioxide certified reference standard in the diluent. Prepare working standards by serial dilution to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Imatinib drug substance or product in the diluent to a known concentration.
-
-
Validation (per ICH Q2(R1) Guidelines):
-
The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
-
Caption: A typical workflow for the quantification of the N,N-dioxide impurity by HPLC.
Biological Activity and Toxicological Assessment
The toxicological profile of any impurity is a critical determinant of its acceptable limit in a final drug product. For Imatinib (Piperidine)-N,N-dioxide, there is a significant lack of publicly available data.
A review of safety data sheets for the commercial reference standard explicitly states that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, mutagenicity, or carcinogenicity.[2] This absence of data is, in itself, a crucial piece of information.
Expert Insight: In a regulatory context, an impurity with no toxicological data is often treated with a high degree of caution. Regulatory bodies may require toxicological assessments to be performed, especially if the impurity is present at levels exceeding the ICH identification threshold. The potential for N-oxides to be metabolites also raises questions about their pharmacological activity. While the mono-N-oxide of Imatinib has been reported to have antineoplastic activity, the activity of the N,N-dioxide is unknown.[11]
Given the structural alert (N-oxide), and the absence of exonerating data, this impurity must be diligently controlled to the lowest feasible levels. It cannot be assumed to be benign.
Conclusion and Recommendations for Drug Development
Imatinib (Piperidine)-N,N-dioxide (CAS 571186-93-1) is a well-defined oxidative degradation product of Imatinib. Its control is a key aspect of ensuring the stability and safety of Imatinib-containing pharmaceuticals.
Key Takeaways for Researchers and Developers:
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Origin: This impurity is not typically a synthetic by-product but arises from oxidative stress. This necessitates careful control of oxidizing agents during synthesis and evaluation of the drug's stability in the presence of oxygen and potential excipient-related peroxides.
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Identification: While spectroscopic methods have been used for its initial identification, routine analysis and quantification must be performed using a validated, stability-indicating HPLC method benchmarked against a certified reference standard.
-
Analytical Control: A robust, reversed-phase HPLC method, often employing a high pH mobile phase, is required to achieve adequate separation from the parent API and other related substances.
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Toxicology: There is a critical lack of available toxicological data for this impurity. Consequently, it must be controlled to levels as low as reasonably practicable and kept within ICH-stipulated limits for unqualified impurities.
By understanding the scientific basis of this impurity's formation and implementing a rigorous, validated control strategy, drug developers can ensure the continued safety and quality of Imatinib, a life-saving therapeutic agent.
References
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Holkar, G. S., et al. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Impactio, 13(3), 110-121. [Link]
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Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: Imatinib (Piperidine)-N,N-dioxide. [Link]
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Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682–1691. [Link]
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Indian Journal of Pharmaceutical Sciences. (2022). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Indian Journal of Pharmaceutical Sciences, 84(2), 465-473. [Link]
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Bakthavatsalam, S., et al. (2014). Quantitative determination of imatinib stability under various stress conditions. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 30-34. [Link]
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Pharmaffiliates. (n.d.). imatinib and its Impurities. [Link]
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Holkar, G. S., et al. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal for Novel Research in Development, 8(10), 23-31. [Link]
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Aligns Pharma. (n.d.). Imatinib Impurities. [Link]
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Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682-1691. [Link]
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Research Trend. (2012). Determination of Potential Genotoxic Impurities in Imatinib Mesylate by RP-HPLC Method. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Pharmaffiliates. (n.d.). CAS No : 571186-93-1 | Product Name : Imatinib (Piperidine)-N,N-DiOxide. [Link]
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Waters Corporation. (2017). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]
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Al-Hadiya, B., et al. (2025). Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. Drug Metabolism and Personalized Therapy. [Link]
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ResearchGate. (2018). FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. [Link]
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Yadav, R. R., et al. (2012). QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. Trade Science Inc. [Link]
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International Journal for Novel Research in Development. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD, 8(10), c23-c31. [Link]
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Veeprho. (n.d.). Imatinib Piperazine-N,N-DiOxide | CAS 571186-93-1. [Link]
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